molecular formula C19H15N3O2 B2942277 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol CAS No. 1799439-07-8

2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol

Cat. No. B2942277
CAS RN: 1799439-07-8
M. Wt: 317.348
InChI Key: WUUDTPHXOXEUJT-UHFFFAOYSA-N
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Description

This compound is a type of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data . X-ray crystallography analyses reveal that the title compound is a monohydrate .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives, including those similar to 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, have shown potential in corrosion inhibition. For instance, the derivative 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1) exhibited significant corrosion inhibition efficiency on mild steel in acidic solutions. This derivative was synthesized using microwave irradiation and demonstrated high corrosion inhibition, attributed to the strong adsorption of imidazole molecules (Prashanth et al., 2021).

Cancer Research

Some derivatives of imidazole, structurally related to 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, have been studied for their potential in cancer research. Specifically, compounds with an imidazole skeleton have been identified as inhibitors targeting topoisomerases, essential enzymes in DNA replication. These compounds showed the ability to induce apoptosis and inhibit tumor growth in certain cancer models, suggesting their potential as anti-cancer agents (Kwon et al., 2015).

Catalysis

Imidazole-based compounds, similar to 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, have been used in catalysis. For example, a study on the CuI-catalyzed hydroxylation of aryl bromides identified the use of substituted 2-pyridin-2-yl-1H-benzoimidazoles as effective for promoting this transformation. These compounds facilitated the conversion of both electron-rich and electron-deficient aryl bromides into corresponding substituted phenols, showcasing their role in catalytic processes (Jianhuan et al., 2011).

Optical and Electronic Applications

Imidazole derivatives, similar to 2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol, have found applications in optical and electronic fields. A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot process, showed that these compounds had remarkable Stokes' shift ranges and could be used in creating luminescent materials. This indicates potential applications in fields like lighting and display technologies (Volpi et al., 2017).

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol” and similar compounds could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

2-methoxy-5-(5-pyridin-4-ylbenzimidazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-19-5-3-15(11-18(19)23)22-12-21-16-10-14(2-4-17(16)22)13-6-8-20-9-7-13/h2-12,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUDTPHXOXEUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol

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